molecular formula C24H26 B12657877 2,5-Bis(1-phenylethyl)-p-xylene CAS No. 84255-47-0

2,5-Bis(1-phenylethyl)-p-xylene

Cat. No.: B12657877
CAS No.: 84255-47-0
M. Wt: 314.5 g/mol
InChI Key: GWMNFJKPPXCNRA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,5-bis(1-phenylethyl)-p-xylene involves the alkylation of p-xylene with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve similar alkylation processes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2,5-bis(1-phenylethyl)-p-xylene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be substituted with various electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Electrophiles: Halogens, nitro groups.

Major products formed from these reactions include carboxylic acids, reduced hydrocarbons, and substituted aromatic compounds .

Scientific Research Applications

2,5-bis(1-phenylethyl)-p-xylene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-bis(1-phenylethyl)-p-xylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

2,5-bis(1-phenylethyl)-p-xylene can be compared with other similar compounds such as:

  • 2,5-bis(1-phenylethyl)-m-xylene
  • 2,5-bis(1-phenylethyl)-o-xylene
  • 2,5-bis(1-phenylethyl)-toluene

These compounds share similar structural features but differ in the position of the phenylethyl groups or the presence of additional substituents. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications .

Properties

CAS No.

84255-47-0

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1,4-dimethyl-2,5-bis(1-phenylethyl)benzene

InChI

InChI=1S/C24H26/c1-17-15-24(20(4)22-13-9-6-10-14-22)18(2)16-23(17)19(3)21-11-7-5-8-12-21/h5-16,19-20H,1-4H3

InChI Key

GWMNFJKPPXCNRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C)C(C)C3=CC=CC=C3

Origin of Product

United States

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